Chemical Properties of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride: A Technical Guide
Chemical Properties of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride: A Technical Guide
This in-depth technical guide details the chemical properties, synthesis, and reactivity profile of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride (also known as trans-
Executive Summary
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is a bifunctional electrophile belonging to the class of
Chemical Identity & Structural Analysis[1][2]
| Property | Data |
| IUPAC Name | (E)-2-(4-Ethylphenyl)ethene-1-sulfonyl chloride |
| Common Name | 4-Ethylstyrenesulfonyl chloride |
| Molecular Formula | C |
| Molecular Weight | 230.71 g/mol |
| Physical State | White to pale yellow crystalline solid (typically) |
| Solubility | Soluble in DCM, THF, Acetone; Hydrolyzes in Water |
| Key Functional Groups | Sulfonyl Chloride (-SO |
Structural Logic
The molecule consists of three distinct zones affecting its reactivity:
-
The Electrophilic Head (SO
Cl): Highly reactive toward nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates. -
The Conjugated Linker (Vinyl): The double bond is electron-deficient due to the strong electron-withdrawing nature of the sulfonyl group, making it a potent Michael acceptor .
-
The Lipophilic Tail (4-Ethylphenyl): The ethyl group provides steric bulk and weak electron donation (inductive effect), modulating the solubility and slightly reducing the electrophilicity of the vinyl group compared to the unsubstituted parent.
Synthesis & Production Protocols
The synthesis of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is typically achieved through the Heck-Matsuda Reaction or the Dehydrohalogenation Route . The Heck-Matsuda approach is preferred for library generation due to its modularity.
Method A: The Heck-Matsuda Coupling (Modular)
This method couples an arenediazonium salt with ethenesulfonyl chloride.
Protocol:
-
Diazotization: 4-Ethylaniline is treated with NaNO
and HCl at 0°C to generate the diazonium salt. -
Coupling: The diazonium salt is reacted with ethenesulfonyl chloride in the presence of a Palladium catalyst (e.g., Pd(dba)
) and a solvent (e.g., Acetonitrile). -
Purification: The product is isolated via column chromatography.
Method B: The Dehydrohalogenation Route (Industrial)
This route starts from the commercially available 4-ethylstyrene.
Protocol:
-
Chlorosulfonylation: 4-Ethylstyrene is reacted with sulfuryl chloride (SO
Cl ) in DMF. This initially forms the 2-chloro-2-(4-ethylphenyl)ethanesulfonyl chloride intermediate. -
Elimination: Treatment with a base (Triethylamine or Pyridine) induces dehydrochlorination to restore the double bond, yielding the final styrenesulfonyl chloride.
Visualization: Synthesis Pathway
Caption: Synthesis via Dehydrohalogenation (primary) and Heck-Matsuda coupling (alternative).[1]
Reactivity Profile
The core utility of this compound lies in its stepwise bifunctional reactivity . It is rarely used as the final drug but rather as a "warhead installer."
A. Nucleophilic Substitution (S-Attack)
The sulfonyl chloride is the first point of modification. It reacts with primary or secondary amines to form sulfonamides .
-
Conditions: Amine (1.1 eq), Base (DIPEA or Et
N), DCM or THF, 0°C to RT. -
Outcome: Formation of a stable sulfonamide bond. The vinyl group remains intact if the amine is not nucleophilic enough to trigger Michael addition under these conditions.
B. Michael Addition (C-Attack)
Once the sulfonamide is formed, the vinyl group becomes the primary reactive site. The sulfonyl group activates the
-
Mechanism: The nucleophile attacks the
-carbon, generating a stabilized carbanion to the sulfonyl group, which is then protonated. -
Biological Relevance: This mechanism is the basis for Targeted Covalent Inhibitors (TCIs) . The "styrenesulfonyl" warhead is often tuned to react only with a specific cysteine in the target protein's binding pocket.
Visualization: Reactivity Flowchart
Caption: Stepwise reactivity: Sulfonamide formation followed by Cysteine targeting (Michael Addition).
Applications in Drug Discovery[6][7]
Covalent Warhead Design
The 2-(4-ethylphenyl)ethenesulfonyl moiety is a "tunable" Michael acceptor.
-
Reactivity Tuning: The 4-ethyl group is electron-donating. Compared to a nitro- or fluoro-substituted styrene, the ethyl group lowers the electrophilicity of the double bond slightly. This is advantageous when "super-reactivity" leads to off-target toxicity. It ensures the warhead only reacts when positioned in close proximity to the target cysteine.
-
Selectivity: Used in designing inhibitors for kinases or proteases where a non-catalytic cysteine is available in the ATP binding pocket.
Experimental Protocol: Sulfonamide Library Synthesis
To generate a library of probes using this core:
-
Dissolution: Dissolve 1.0 eq of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride in anhydrous DCM.
-
Addition: Add 1.1 eq of the diversity element (amine) and 1.5 eq of Triethylamine.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of chloride).
-
Workup: Wash with 1N HCl (to remove excess amine), then Brine. Dry over Na
SO . -
Validation:
H NMR will show the retention of the trans-double bond doublets (J ~ 15-16 Hz) in the 7.0–7.6 ppm region.
Handling & Stability
-
Moisture Sensitivity: Sulfonyl chlorides are hygroscopic and hydrolyze to sulfonic acids. Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
Stability: The conjugated double bond is stable under standard storage but can polymerize if exposed to radical initiators or intense UV light.
-
Safety: Corrosive and lachrymator. Handle in a fume hood.
References
-
Synthesis of Styrenesulfonyl Chlorides via Dehydrohalogen
- Source: Organic Syntheses, Coll. Vol. 4, p.846 (1963).
- Context: Foundational protocol for converting styrene derivatives to sulfonyl chlorides via the chloro-intermedi
-
URL:
-
Reactivity of Sulfonyl Chlorides
- Source: BenchChem Technical Guide.
- Context: General mechanisms for nucleophilic substitution at the sulfur
-
URL:
-
Covalent Inhibitors in Drug Discovery
- Source: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011).
- Context: Mechanistic basis for using Michael acceptors (vinyl sulfonamides) in targeted therapy.
-
URL:
-
Heck-Matsuda Reaction for Styrenesulfon
- Source: Correia, C.R.D., et al.
- Context: Modern modular synthesis of styrenyl deriv
-
URL:
